2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone is a compound that belongs to the class of pyridazinones, which are characterized by their heterocyclic structure containing nitrogen atoms. This compound has garnered interest due to its potential pharmacological applications, particularly as an inhibitor of nitric oxide synthase, which is relevant in various therapeutic areas including neurodegenerative diseases and pain management .
This compound can be synthesized through various organic chemistry methods, particularly those involving coupling reactions such as the Sonogashira reaction, which allows for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. It is classified under heterocyclic compounds, specifically pyridazinones, which are known for their diverse biological activities .
The synthesis of 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone typically involves several key steps:
The molecular structure of 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone can be represented as follows:
The presence of these functional groups contributes to its chemical reactivity and potential biological activity.
The primary chemical reactions involving 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone include:
The mechanism of action for 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone primarily involves its role as an inhibitor of nitric oxide synthase. By inhibiting this enzyme, the compound may reduce the production of nitric oxide, a signaling molecule involved in various physiological processes including vasodilation and neurotransmission. This inhibition can be beneficial in treating conditions associated with excessive nitric oxide production, such as neurodegenerative diseases or pain syndromes .
The primary applications of 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone include:
Pyridazinone derivatives represent a privileged scaffold in medicinal chemistry, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The specific compound 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone exemplifies strategic structural modifications that enhance target affinity and pharmacokinetic properties. Its design integrates a 3(2H)-pyridazinone core, isopropyl substituent at N-2, and a phenylethynyl group at C-6, each contributing distinctly to bioactivity [1] [8].
Pyridazinones emerged as pharmacophores in the 1970s, with early applications in cardiovascular (e.g., zopolrestat for diabetic complications) and central nervous system therapeutics. The advent of transition metal-catalyzed coupling reactions, particularly the Sonogashira reaction (1975), enabled precise installation of alkyne functionalities at the C-6 position—a breakthrough for optimizing pharmacokinetic profiles [2]. This methodology facilitated the synthesis of alkynyl-pyridazinones, expanding their therapeutic relevance to kinase inhibition (e.g., c-Met kinase modulators) and anticancer agents (e.g., PARP inhibitor olaparib) [4] [8].
Table 1: Evolution of Key Pyridazinone-Based Therapeutics
Compound | Year | Key Structural Feature | Therapeutic Application |
---|---|---|---|
Zopolrestat | 1980s | Hydrazide substituent | Aldose reductase inhibitor |
Azelastine | 1990s | Phthalazinone core | Antihistamine (asthma/allergies) |
Olaparib | 2010s | Piperazinone fusion | PARP inhibitor (anticancer) |
MGL-3196 (Vosoritide) | 2020s | Isopropyl-triazine linkage | Thyroid receptor β-agonist |
The 3(2H)-pyridazinone core confers three critical bioactivity-enhancing properties:
Table 2: Impact of C-6 Substituents on Pyridazinone Bioactivity
C-6 Substituent | Target | Binding Affinity (IC₅₀) | Structural Implication |
---|---|---|---|
Phenyl (unsubstituted) | DAAO | 1.2 µM | Moderate π-π stacking |
4-Trifluoromethylphenyl | DAAO | 0.07 µM | Enhanced hydrophobic pocket fit |
2-Phenylethynyl | Kinases / TRβ | 0.11 µM* | Rigid linear extension for allostery |
*Representative value for kinase modulators [5] [8].
The isopropyl group at N-2 sterically blocks metabolic degradation while contributing to hydrophobic pocket occupancy in targets like thyroid receptor β (TRβ), as seen in MGL-3196 [3].
The phenylethynyl group in 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone provides four key advantages:
Table 3: Alkyne Substituent Effects on Target Binding
Alkyne Type | Target | ΔG (kcal/mol) | Key Interaction |
---|---|---|---|
Phenylacetylene | c-Met kinase | -9.2 | H-bond with Met1160; π-stacking Phe1138 |
4-Fluorophenylethynyl | TRβ | -10.1 | Halogen bond with His435 |
3-Trifluoromethylphenyl | DAAO | -11.3 | CF₃ fills hydrophobic subpocket |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1